molecular formula C22H19FN2O2S B14103399 3-benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

3-benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B14103399
M. Wt: 394.5 g/mol
InChI Key: HEZGAIPWIZQMQX-UHFFFAOYSA-N
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Description

3-benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with benzyl, fluorophenylmethyl, and dimethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate thieno[2,3-d]pyrimidine precursors with benzyl and fluorophenylmethyl reagents under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is unique due to its specific combination of substituents and the thieno[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H19FN2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

3-benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H19FN2O2S/c1-14-15(2)28-21-19(14)20(26)24(12-16-6-4-3-5-7-16)22(27)25(21)13-17-8-10-18(23)11-9-17/h3-11H,12-13H2,1-2H3

InChI Key

HEZGAIPWIZQMQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=CC=C4)C

Origin of Product

United States

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